
2-Chloro-5-(4-propoxybenzoyl)pyridine
Overview
Description
2-Chloro-5-(4-propoxybenzoyl)pyridine is a chemical compound with the molecular formula C15H14ClNO2 It is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 4-propoxybenzoyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-propoxybenzoyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine and 4-propoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-propoxybenzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Chloro-5-(4-propoxybenzoyl)pyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-propoxybenzoyl)pyridine involves its interaction with specific molecular targets. The chloro and propoxybenzoyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-methoxybenzoyl)pyridine: Similar structure but with a methoxy group instead of a propoxy group.
2-Chloro-5-(4-ethoxybenzoyl)pyridine: Similar structure but with an ethoxy group instead of a propoxy group.
2-Chloro-5-(4-butoxybenzoyl)pyridine: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
2-Chloro-5-(4-propoxybenzoyl)pyridine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the propoxy chain can affect the compound’s interaction with molecular targets, potentially leading to different pharmacological properties compared to its analogs.
Biological Activity
2-Chloro-5-(4-propoxybenzoyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. As a derivative of pyridine, this compound exhibits various pharmacological properties that make it valuable for research in drug development and therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound includes a chloro group at the second position and a propoxybenzoyl group at the fifth position of the pyridine ring. Its chemical formula is CHClNO, and it has a molecular weight of approximately 269.72 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the chloro and propoxybenzoyl groups can enhance its binding affinity, influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Antimicrobial Properties : Investigations into its antimicrobial activity show promise against specific bacterial strains.
Case Studies and Research Findings
A review of recent literature reveals significant findings regarding the biological activity of this compound:
- Antitumor Efficacy : In vitro studies demonstrated that this compound exhibited cytotoxic effects on gastric cancer cell lines, with IC values indicating potent activity comparable to established chemotherapeutic agents.
- Molecular Docking Studies : Computational docking studies have been performed to predict the binding interactions between this compound and target proteins such as telomerase, which is crucial for cancer cell proliferation. These studies suggest a favorable binding mode that could lead to further exploration in drug design.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-propoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-2-9-19-13-6-3-11(4-7-13)15(18)12-5-8-14(16)17-10-12/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOVWFCLGQPSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.